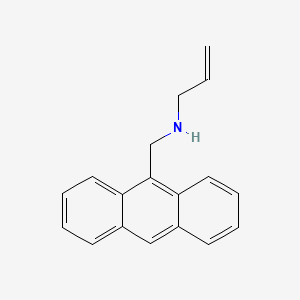

(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine

説明

科学的研究の応用

Anthraquinones and Derivatives in Marine Fungi

Anthraquinones, including derivatives like (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine, are significant in various industries, including pharmaceuticals, textile dyeing, and food colorants. Their chemical diversity and biological activities have garnered attention for their potential as therapeutic drugs or additives. Marine-derived filamentous fungi have been identified as a promising source of unique anthraquinone derivatives, highlighting the role of these compounds in organism survival and potential specific biological activities. This insight opens doors to innovative natural substances for various applications (Fouillaud et al., 2016).

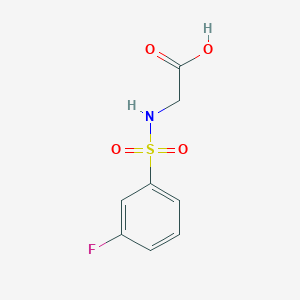

Advanced Oxidation Processes (AOPs) for Degradation of Hazardous Compounds

Nitrogen-containing compounds, such as certain amines, are challenging to degrade using conventional methods. Advanced Oxidation Processes (AOPs) have shown effectiveness in mineralizing these compounds, improving treatment schemes. AOPs, which involve the generation of highly reactive species, can degrade amines and other nitrogen-containing compounds, offering a potential solution for treating hazardous substances in various industries (Bhat & Gogate, 2021).

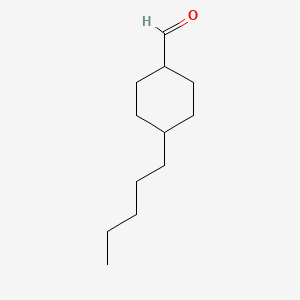

Reductive Amination and Synthesis Applications

Reductive amination, involving the reaction of aldehydes or ketones with amines in the presence of a reducing agent, is crucial in synthesizing primary, secondary, and tertiary alkyl amines. This process is significant for producing key functional groups in pharmaceuticals, agrochemicals, and materials. The review by Irrgang and Kempe (2020) emphasizes hydrogen as an attractive reducing agent for reductive amination, highlighting the progress in catalyst development and the potential for large-scale synthesis applications (Irrgang & Kempe, 2020).

Anthracene Derivatives in Material Science and Medicine

Anthracene derivatives, such as (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine, play a significant role in material science and medicine. Their involvement in optical, electronic, and magnetic switches, as well as in probing DNA cleavage, demonstrates the versatility of anthracene structures. These derivatives also have potential as anti-cancer drugs, highlighting the dual role of anthracene compounds in technology and health (Somashekar & Chetana, 2016).

Amine-Functionalized Metal–Organic Frameworks (MOFs) for CO2 Capture

Amine-functionalized MOFs are promising for CO2 capture due to the strong interaction between CO2 and amino functionalities. These materials exhibit high CO2 sorption capacities and separation performance, underlining the potential of amine-functionalized MOFs in addressing environmental concerns related to CO2 emissions. The design and synthesis of these MOFs are critical for developing efficient CO2 capture technologies (Lin, Kong, & Chen, 2016).

特性

IUPAC Name |

N-(anthracen-9-ylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12,19H,1,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAUTZPTSIHKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

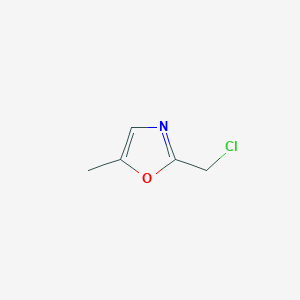

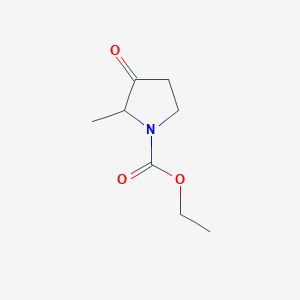

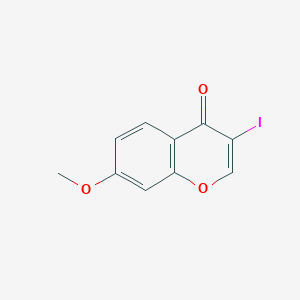

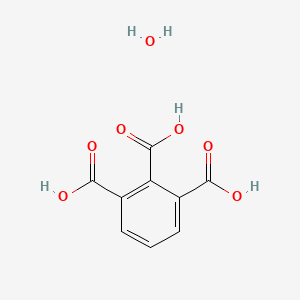

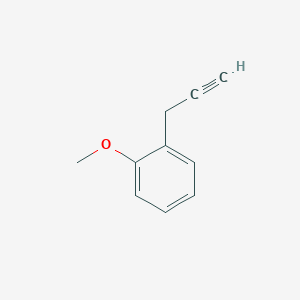

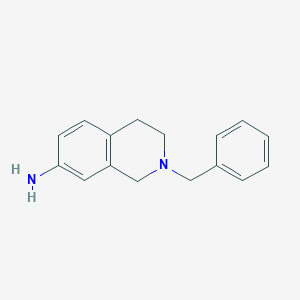

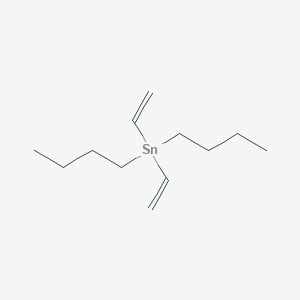

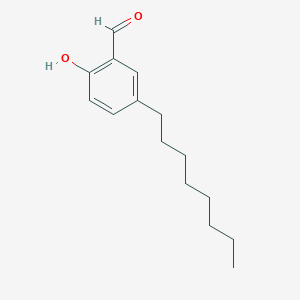

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B3152233.png)

![(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid](/img/structure/B3152280.png)

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)